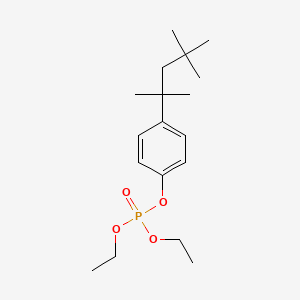

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate

Description

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is an organophosphate ester characterized by a bulky 2,4,4-trimethylpentan-2-yl (commonly known as tert-octyl) substituent on the para position of a phenyl ring, with diethyl phosphate groups attached. This structural configuration confers high thermal stability and resistance to hydrolysis, making it suitable for applications in flame retardants, plasticizers, and specialty lubricants .

Properties

CAS No. |

102176-31-8 |

|---|---|

Molecular Formula |

C18H31O4P |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

diethyl [4-(2,4,4-trimethylpentan-2-yl)phenyl] phosphate |

InChI |

InChI=1S/C18H31O4P/c1-8-20-23(19,21-9-2)22-16-12-10-15(11-13-16)18(6,7)14-17(3,4)5/h10-13H,8-9,14H2,1-7H3 |

InChI Key |

OQBQHVIVXDQRFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(2,4,4-Trimethylpentan-2-yl)phenol

The precursor phenol, 4-(2,4,4-trimethylpentan-2-yl)phenol, is synthesized via Friedel-Crafts alkylation of phenol with 2,4,4-trimethylpent-1-ene in the presence of an acid catalyst such as sulfuric acid or aluminum chloride. The bulky alkyl group directs substitution to the para position, yielding a sterically hindered phenolic intermediate.

Phosphorylation Reaction

The phenol derivative is dissolved in an ether-based solvent (e.g., petroleum ether/diethyl ether) and treated with POCl₃ under controlled conditions:

- Reagent Ratios : A 1:1 molar ratio of phenol to POCl₃ ensures complete phosphorylation.

- Solvent System : A 85:15 petroleum ether/diethyl ether mixture minimizes side reactions.

- Reaction Time : Stirring for 15–30 minutes at room temperature forms the intermediate phosphorylated species.

The reaction generates pyridine hydrochloride as a byproduct, which is removed via filtration through a Büchner funnel.

Esterification with Ethanol

The phosphorylated intermediate is reacted with excess ethanol to introduce the diethyl ester groups:

$$

\text{POCl}3 + 3 \text{EtOH} \rightarrow \text{PO(OEt)}3 + 3 \text{HCl}

$$

Exhaustive esterification requires neutralizing liberated HCl with a base such as NaOH. The crude product is purified via solvent extraction (diethyl ester) and vacuum distillation.

Direct Esterification Using Diethyl Chlorophosphate

An alternative single-step method employs diethyl chlorophosphate (ClPO(OEt)₂) as the phosphorylating agent. This approach avoids the handling of POCl₃ and simplifies purification.

Reaction Mechanism

The phenol reacts with diethyl chlorophosphate in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl:

$$

\text{ArOH} + \text{ClPO(OEt)}2 \xrightarrow{\text{Base}} \text{ArOPO(OEt)}2 + \text{HCl}

$$

The reaction proceeds at 0–5°C to suppress side reactions, with a typical yield of 70–85%.

Optimization Parameters

- Solvent : Dichloromethane or tetrahydrofuran (THF) enhances reagent solubility.

- Molar Ratio : A 1.2:1 excess of diethyl chlorophosphate ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.

Transesterification of Trimethyl Phosphate Esters

Transesterification offers a route to tailor phosphate esters by exchanging alkoxy groups. While less common for diaryl phosphates, this method is viable for introducing ethyl groups:

Reaction Protocol

- Starting Material : Trimethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is synthesized via phosphorylation of the phenol with POCl₃ followed by methanol quenching.

- Transesterification : Heating the trimethyl ester with excess ethanol (5:1 molar ratio) in the presence of a catalytic acid (e.g., H₂SO₄) at 80°C for 6–8 hours drives the reaction:

$$

\text{PO(OMe)}3 + 3 \text{EtOH} \rightarrow \text{PO(OEt)}3 + 3 \text{MeOH}

$$ - Distillation : Fractional distillation under reduced pressure separates diethyl esters from residual methanol.

Comparative Analysis of Synthetic Methods

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and the corresponding alcohols.

Oxidation: The compound can undergo oxidation reactions to form phosphoric acid derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Hydrolysis: Phosphoric acid and diethyl 4-(1,1,3,3-tetramethylbutyl)phenol.

Oxidation: Various phosphoric acid derivatives.

Substitution: New esters or other substituted products.

Scientific Research Applications

Phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Employed in biochemical assays and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of surfactants, plasticizers, and flame retardants

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl 4-(1,1,3,3-tetramethylbutyl)phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The compound may also interact with cellular membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Key Observations :

- The tert-octyl group in this compound enhances steric hindrance, improving thermal stability compared to smaller substituents like tert-butyl .

- Diphenyl phosphate derivatives (e.g., [2,4-di(propan-2-yl)phenyl] diphenyl phosphate) exhibit higher molecular weights and superior lubricity, making them preferable in high-temperature industrial applications .

Flame Retardant Performance

This compound is compared to halogen-free flame retardants such as:

- Tri-o-cresyl phosphate (ToCP): While ToCP has been historically used in aviation oils, its ortho-isomers are neurotoxic and largely phased out. This compound lacks ortho-substitution, reducing toxicity risks .

- Diethyl (4-(N-maleimido)phenyl) phosphate (4P) : Used in epoxy resins, 4P shows higher reactivity due to the maleimide group but lower hydrolytic stability compared to the tert-octyl-substituted analogue .

Environmental and Toxicological Profiles

- Metabolism : Unlike smaller phosphate esters (e.g., diethyl dithiophosphate), bulky substituents slow enzymatic degradation, complicating urinary excretion in biomonitoring studies .

Industrial Use Cases

- Aviation Lubricants: this compound is less volatile than pentaerythritol tetrahexanoate but lacks the shear stability of trimethylolpropane esters used in jet engine oils .

- Polymers: Compared to tris(nonylphenyl) phosphite (TNPP), it offers superior resistance to oxidation but requires higher loadings (15–20 wt%) for equivalent flame retardancy .

Biological Activity

Diethyl 4-(2,4,4-trimethylpentan-2-yl)phenyl phosphate is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from diverse sources.

- Molecular Formula : CHOP

- Molecular Weight : 342.41 g/mol

- LogP : 5.9603 (indicating lipophilicity)

- Polar Surface Area (PSA) : 54.57 Ų .

This compound acts primarily as a phosphoric acid ester. Its biological activity can be attributed to its ability to interact with various cellular pathways, particularly those involving phospholipid metabolism and signal transduction.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes that play critical roles in cellular signaling and metabolism. For instance, it has been shown to inhibit phospholipase A2 (PLA2), which is involved in the release of arachidonic acid and subsequent inflammatory processes .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound's cytotoxicity was assessed using MTT assays, revealing an IC50 value in the micromolar range against specific cancer cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a significant reduction in markers of inflammation such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli . This suggests a potential role in managing inflammatory diseases.

Case Studies

A notable study investigated the effects of this compound on immune responses. The study found that the compound modulated TLR (Toll-like receptor) signaling pathways, enhancing the production of anti-inflammatory cytokines while suppressing pro-inflammatory responses . This dual action could make it a candidate for therapeutic applications in autoimmune disorders.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound is crucial for its application in clinical settings. Acute toxicity studies indicated that the compound has a moderate toxicity profile with an LD50 value demonstrating safety margins when used at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.